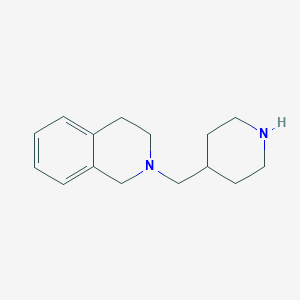

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline

描述

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a piperidinylmethyl substituent. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the reduction of isoquinoline using sodium and ethanol or tin and hydrochloric acid . Another approach involves the cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. The process involves the use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high-pressure hydrogenation conditions. These methods ensure high yields and purity of the final product.

化学反应分析

Types of Reactions

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Reduction: It can be reduced to decahydroisoquinoline using hydrogenation techniques.

Substitution: N-alkylation reactions can be performed using halo acetophenones to introduce different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), selenium dioxide (SeO2)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), platinum oxide (PtO2)

Substitution: Halo acetophenones, alkyl halides

Major Products Formed

Oxidation: Nitrones

Reduction: Decahydroisoquinoline

Substitution: Various N-alkylated derivatives

科学研究应用

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : THIQ derivatives have shown promising results against various bacterial strains. For instance, novel derivatives were evaluated for their antibacterial properties and demonstrated effectiveness against Gram-negative bacteria such as Campylobacter jejuni and Klebsiella pneumonia .

- Neuroprotective Effects : THIQ compounds have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that certain THIQ analogs can inhibit neuroinflammation and protect neuronal cells from oxidative stress .

- Anticancer Activity : Some studies suggest that THIQ derivatives possess anticancer properties. They have been evaluated for their ability to induce apoptosis in cancer cell lines and inhibit tumor growth .

Structure-Activity Relationship (SAR)

Understanding the SAR of THIQ is crucial for designing more effective analogs. The structural modifications of the piperidine and tetrahydroisoquinoline moieties can significantly influence the biological activity of these compounds:

- Modification of Substituents : Altering the substituents on the piperidine ring or the tetrahydroisoquinoline core can enhance antibacterial potency or neuroprotective effects. For example, certain modifications have resulted in compounds that are more effective than established antibiotics like ciprofloxacin .

- Chirality and Stereochemistry : The stereochemistry of THIQ analogs plays a vital role in their interaction with biological targets. Chiral compounds often exhibit different biological activities compared to their achiral counterparts .

Therapeutic Applications

The therapeutic applications of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline span several areas:

- Alzheimer's Disease : Compounds derived from THIQ have been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are critical in neurotransmitter regulation .

- Pain Management : Some derivatives exhibit analgesic properties and may serve as potential candidates for pain management therapies due to their action on central nervous system pathways .

Case Studies

Several case studies highlight the efficacy of THIQ derivatives:

作用机制

The mechanism of action of 2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the dopaminergic and serotonergic pathways . This modulation can lead to various pharmacological effects, including neuroprotection and antimicrobial activity.

相似化合物的比较

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the piperidinylmethyl substituent.

3,4-Dihydroisoquinoline: Lacks the full hydrogenation of the isoquinoline ring.

1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Contains a phenyl group instead of the piperidinylmethyl group.

Uniqueness

2-(piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinylmethyl group enhances its potential for interaction with biological targets, making it a valuable compound in medicinal chemistry and drug development.

生物活性

2-(Piperidin-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of tetrahydroisoquinolines (THIQs), which are known for their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₉N₂

- CAS Number : 120847-08-7

- Molecular Weight : 219.32 g/mol

The biological effects of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound has been shown to bind to multiple receptors involved in neurotransmission and cell signaling pathways. For instance, it may act as a modulator of dopaminergic and serotonergic systems.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as cleaved caspase-3 and downregulating anti-apoptotic factors. This mechanism has been observed in various cancer cell lines including HepG2 (liver cancer) and MCF7 (breast cancer) cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine and tetrahydroisoquinoline moieties significantly influence the biological activity of the compound. For example:

- Substituent Variations : The presence of electron-donating or withdrawing groups on the piperidine ring can enhance or diminish the binding affinity to specific receptors.

- Isomeric Forms : Different stereoisomers of tetrahydroisoquinoline derivatives exhibit varying levels of activity against cancer cells and pathogens .

Biological Activity Overview

Case Studies

- Anticancer Properties :

-

Antimicrobial Activity :

- In vitro tests demonstrated that this compound exhibited broad-spectrum antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values indicated it could serve as a lead compound for developing new antibiotics .

- Neuroprotective Effects :

属性

IUPAC Name |

2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFTZAHBWSLXTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426096 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120848-56-8 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。